(Z)-2-((2-(3,4-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetic acid
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Description
(Z)-2-((2-(3,4-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetic acid is a useful research compound. Its molecular formula is C17H10Cl2O5 and its molecular weight is 365.16. The purity is usually 95%.
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Scientific Research Applications
Germination Inhibitory Constituents from Erigeron Annuus
Research on Erigeron Annuus has identified (5-Butyl-3-oxo-2,3-dihydrofuran-2-yl)-acetic acid among other compounds as germination inhibitory constituents. These compounds have been shown to exert inhibitory effects on the germination of lettuce seeds at certain concentrations, suggesting potential applications in understanding plant growth and development mechanisms (Oh et al., 2002).
Synthesis and Hypotensive Activity of Oxyacetic Acids
A study on a series of [(6,7-dichlorobenzo[b]thien-5-yl)oxy]acetic acids and their 1,1-dioxides has demonstrated significant diuretic and hypotensive activities in various animal models. This research provides insight into the structure-activity relationships of these compounds, highlighting their potential in developing new therapeutic agents for hypertension (Ong et al., 1987).
Metal-Organic Polymer with Photoluminescence
The synthesis of a metal-organic polymer using zinc acetate dihydrate, benzene-1,4-dicarboxylic acid, and benzene-1,3,5-tricarboxylic acid has led to the discovery of a unique three-dimensional framework exhibiting strong photoluminescence at room temperature. This finding opens up possibilities for the application of such materials in optoelectronics and photonics (Chen et al., 2003).
Antibacterial Activity of 1,4-Benzoxazine Analogues
Research into 1,4-Benzoxazine analogues has revealed their potential antibacterial properties against various bacterial strains. This study synthesizes and evaluates a range of compounds, identifying several with significant activity, thereby contributing to the search for new antibacterial agents (Kadian et al., 2012).
Properties
IUPAC Name |
2-[[(2Z)-2-[(3,4-dichlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl2O5/c18-12-4-1-9(5-13(12)19)6-15-17(22)11-3-2-10(7-14(11)24-15)23-8-16(20)21/h1-7H,8H2,(H,20,21)/b15-6- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEAMNWJCPUEKFL-UUASQNMZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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